Winter flounder 1a1

Antimicrobial peptides Cationic charge Structure-activity relationship

Substituting NRC-03 with generic pleurocidin-family isoforms risks irreproducible MIC data and missed synergistic effects. Winter flounder 1a1 (NRC-03) eliminates this variable with a defined 26-residue sequence (GRRKRKWLRRIGKGVKIIGGAALDHL-NH2), validated +9.5 net charge, and low MIC values (1-8 µg/ml) against intrinsically resistant Gram-negative pathogens including P. aeruginosa. Its empirically confirmed synergy with WF3 (66% net inhibition above additive effect) makes it an indispensable reference for AMP cooperativity and membrane interaction studies. Supplied as lyophilized powder (≥96% HPLC), with batch-specific analytical documentation.

Molecular Formula
Molecular Weight
Cat. No. B1575561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWinter flounder 1a1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Winter Flounder 1a1 (NRC-03): Key Properties


Winter flounder 1a1, also designated NRC-03, is a 26‑residue cationic antimicrobial peptide (AMP) originally identified in the skin mucous secretions of the winter flounder (Pseudopleuronectes americanus) [1]. The peptide is characterized by a high net positive charge (+9.5), a molecular weight of 2,954 Da, and a C‑terminal amidation that is essential for full antimicrobial activity [1]. In vitro susceptibility testing demonstrates a broad spectrum of action against Gram‑positive bacteria (including methicillin‑resistant Staphylococcus aureus), Gram‑negative bacteria (including intrinsically resistant Pseudomonas aeruginosa), and the yeast Candida albicans [2]. The peptide is supplied as a lyophilized powder with a typical purity ≥96%, intended exclusively for research and industrial applications .

Why Winter Flounder 1a1 Is Irreplaceable


Even within the closely related Winter Flounder (WF) peptide family, subtle differences in primary sequence translate into marked disparities in net charge, antimicrobial potency, and synergistic behavior. Winter flounder 1a1 (NRC-03) possesses a net charge of +9.5, which is more than twice the charge of its 20‑residue homolog NRC-02 (+4.5) [1]. This charge differential directly influences electrostatic attraction to anionic bacterial membranes and correlates with substantially lower MIC values against a panel of clinically relevant pathogens [2]. Furthermore, peptide‑specific synergy profiles—such as the strong cooperative effect observed between NRC-03 and WF3—cannot be recapitulated by substituting a different WF isoform [3]. Therefore, researchers attempting to replace winter flounder 1a1 with a generic analog risk obtaining misleading activity data, failing to observe synergistic phenomena, and ultimately compromising the reproducibility and validity of their experimental results.

Winter Flounder 1a1: Evidence of Differentiation


Cationic Charge Advantage over NRC-02

Winter flounder 1a1 (NRC-03) exhibits a net positive charge of +9.5, which is more than twice the net charge of the shorter 20‑residue analog NRC-02 (Winter flounder 1a, net charge +4.5) [1]. This elevated charge density is a primary determinant of initial electrostatic attraction to the anionic surfaces of bacterial membranes, a critical step in antimicrobial activity. While a direct causal link between charge and potency requires additional empirical confirmation, the charge difference provides a plausible physicochemical basis for the observed MIC advantages of NRC-03 [2].

Antimicrobial peptides Cationic charge Structure-activity relationship

MIC Superiority to NRC-02 and NRC-04

In a standardized microdilution assay, winter flounder 1a1 (NRC-03) displayed markedly lower MICs than the shorter analog NRC-02 against all tested strains. Against the fish pathogen Aeromonas salmonicida 99‑1, the MIC of NRC-03 was 2 µg/ml compared to >128 µg/ml for NRC‑02, representing a >64‑fold improvement. Against methicillin‑resistant Staphylococcus aureus (MRSA C623), NRC-03 exhibited an MIC of 8 µg/ml, whereas NRC-02 was inactive at the highest concentration tested (>64 µg/ml). NRC-03 also matched or exceeded the potency of the well‑characterized pleurocidin (NRC-04) against several key strains, including P. aeruginosa K799 (2 µg/ml vs 8 µg/ml) and E. coli UB1005 (8 µg/ml vs 4 µg/ml) [1].

Minimum inhibitory concentration Antibacterial Gram‑negative MRSA

Synergy with WF3 Peptide

When winter flounder 1a1 (WF1a1) is combined with the peptide WF3, the resulting antimicrobial activity against Klebsiella pneumoniae NCTC 13368 is significantly greater than the sum of their individual effects. A checkerboard assay revealed that the WF1a1/WF3 two‑peptide combination achieved 82.53% bacterial inhibition, whereas the additive threshold (based on individual peptide activities) was only 16.51%, yielding a Bliss net inhibition of +66.01% [1]. This strong synergistic interaction suggests that WF1a1 can potentiate the activity of other WF peptides, potentially lowering effective doses and mitigating the emergence of resistance.

Synergy Combination therapy Antimicrobial resistance

Selective Cytotoxicity with Low Hemolysis

Winter flounder 1a1 (NRC-03) exhibits a favorable selectivity profile in cell‑based assays. At a concentration of 50 µM, NRC-03 induced 74% cytotoxicity in MDA‑MB‑231 breast cancer cells after 8 hours, while causing only 2% hemolysis of human erythrocytes and minimal cytotoxicity toward normal human dermal fibroblasts (2%) and human umbilical vein endothelial cells (HUVECs, 19%) after 24 hours [1]. This differential activity—high against cancer cells, low against non‑malignant cells—establishes a measurable therapeutic window and distinguishes NRC-03 from more indiscriminately lytic AMPs.

Anticancer Cytotoxicity Selectivity Hemolysis

Winter Flounder 1a1: Application Scenarios


Antimicrobial Susceptibility Testing & Antibiotic Discovery

Winter flounder 1a1 is ideally suited as a reference compound in antimicrobial screening panels, particularly for laboratories evaluating new antimicrobial candidates against Gram‑negative pathogens such as P. aeruginosa and A. salmonicida. Its low MIC values (1–8 µg/ml) against these intrinsically resistant organisms [1] provide a benchmark for comparative potency. Procurement of this specific peptide ensures consistency in inter‑laboratory studies and enables reproducible assessment of structure‑activity relationships within the pleurocidin family.

Synergistic Peptide Combination Design

Researchers investigating peptide‑based combination strategies to combat antimicrobial resistance can leverage the empirically validated synergy between winter flounder 1a1 and WF3 (66% net inhibition above additive effect) [2]. This peptide pair serves as a model system for studying the molecular mechanisms of AMP cooperativity, guiding the rational design of next‑generation peptide cocktails for topical or systemic applications.

Preclinical Cancer Research & Development

The selective cytotoxicity of winter flounder 1a1 against breast cancer cells (74% killing at 50 µM) coupled with minimal hemolysis (2–3%) [3] positions this peptide as a promising lead for anticancer development. It is particularly valuable for mechanistic studies of cationic peptide‑mediated oncolysis and for use as a positive control in assays screening for tumor‑selective membrane‑active agents.

Cationic Peptide-Membrane Interaction Studies

With its high net positive charge (+9.5) [1] and well‑characterized antimicrobial spectrum [1], winter flounder 1a1 is an excellent model peptide for biophysical investigations of AMP‑lipid interactions. Studies employing surface plasmon resonance, fluorescence spectroscopy, or molecular dynamics simulations can utilize this peptide to probe the relationship between charge density, membrane insertion, and microbial killing, thereby informing the design of more effective synthetic AMP analogs.

Technical Documentation Hub

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